Comprehensive Technical Guide: Chemical Properties and Applications of N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Comprehensive Technical Guide: Chemical Properties and Applications of N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Executive Summary
As the demand for novel small-molecule inhibitors in targeted therapeutics grows, heterocyclic scaffolds have become foundational in rational drug design. N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide (CAS: 478078-86-3)[1] represents a highly specialized tetrasubstituted pyrrole (TSP) derivative. This compound class is critically acclaimed for its ability to act as an α -helix mimetic, effectively disrupting pathological protein-protein interactions (PPIs) such as the p53-MDM2 complex[2].
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, structural causality, self-validating synthetic methodologies, and pharmacological applications.
Physicochemical Profiling & Structural Causality
To utilize this compound effectively in screening libraries or as a synthetic intermediate, one must understand the causality behind its structural components. The pyrrole core acts as a rigid, planar bioisostere for peptide backbones, restricting conformational flexibility to project substituents into specific 3D spatial arrangements[2].
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The N-benzyl carboxamide group (C2): Provides a lipophilic anchor capable of engaging in π−π stacking within deep hydrophobic pockets, while the amide nitrogen serves as a critical hydrogen-bond donor.
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The 3-methoxybenzoyl group (C4): Mimics the side chain of hydrophobic amino acids (e.g., Leucine or Tryptophan). The ketone acts as a hydrogen-bond acceptor, and the meta-methoxy substitution provides a precise electronic push and steric bulk to optimize receptor fit.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| Compound Name | N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide | Standard IUPAC nomenclature |
| CAS Number | 478078-86-3 | Unique chemical identifier[1] |
| Molecular Formula | C20H18N2O3 | Defines atomic composition |
| Molecular Weight | 334.37 g/mol | Optimal for small-molecule drug-likeness (Lipinski's Rule of 5) |
| H-Bond Donors | 2 (Pyrrole NH, Amide NH) | Critical for anchoring to target protein backbones |
| H-Bond Acceptors | 3 (Amide C=O, Ketone C=O, Methoxy -O-) | Facilitates interaction with receptor side chains |
| Scaffold Class | Tetrasubstituted Pyrrole (TSP) | Mimics α -helical protein motifs[2] |
Self-Validating Synthetic Methodology
The synthesis of 4-aroylpyrrole-2-carboxamides requires precise control over regioselectivity. The following protocol outlines a three-step workflow utilizing a self-validating system, ensuring that each intermediate meets strict quality control metrics before progression.
Caption: Synthetic workflow for N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide via Friedel-Crafts.
Step 1: Friedel-Crafts Acylation
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Causality: The electron-withdrawing ester at C2 of methyl 1H-pyrrole-2-carboxylate deactivates the pyrrole ring. A strong Lewis acid ( AlCl3 ) is required to generate a highly reactive acylium ion from 3-methoxybenzoyl chloride[3]. The steric bulk of the C2 ester directs the electrophilic attack predominantly to the C4 position.
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Protocol: To a suspension of AlCl3 (1.1 eq.) in dry dichloromethane (DCM) at 0 °C, add 3-methoxybenzoyl chloride (1.0 eq.) dropwise. Stir for 15 minutes, then add methyl 1H-pyrrole-2-carboxylate (1.0 eq.)[3]. Allow to warm to room temperature and stir for 4 hours.
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Validation Checkpoint: Quench a 10 µL aliquot in MeOH. Run TLC (Hexanes:EtOAc 7:3). The starting material ( Rf ~0.5) must be consumed. Run crude 1H -NMR: confirm regioselectivity by identifying two pyrrole protons with a meta-coupling constant ( J≈1.6 Hz), validating 2,4-substitution over 2,5-substitution.
Step 2: Saponification
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Causality: Base-catalyzed hydrolysis is necessary to convert the unreactive methyl ester into a carboxylic acid, creating the required handle for amide bond formation.
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Protocol: Dissolve the intermediate in a THF/MeOH/H2O (2:1:1) mixture. Add LiOH⋅H2O (3.0 eq.) and stir at room temperature for 12 hours. Acidify to pH 2 using 1M HCl and extract with EtOAc.
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Validation Checkpoint: Analyze the organic layer via LC-MS (negative ion mode). The complete disappearance of the ester mass and the dominant presence of the [M−H]− ion confirms successful cleavage.
Step 3: Amide Coupling
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Causality: The 4-aroylpyrrole-2-carboxylic acid is electronically deactivated and sterically hindered. HATU is chosen over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester, driving the reaction forward. DIPEA ensures the benzylamine remains deprotonated and nucleophilic.
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Protocol: Dissolve the carboxylic acid in DMF. Add HATU (1.2 eq.) and DIPEA (2.5 eq.), stirring for 10 minutes to form the active ester. Add benzylamine (1.2 eq.) and stir for 6 hours.
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Validation Checkpoint: Monitor via LC-MS (positive ion mode). The target compound mass ( m/z 335.1 [M+H]+ ) must account for >95% of the UV area.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized compound for downstream biological assays, the following analytical metrics must be strictly verified.
Table 2: Analytical Validation Metrics
| Analytical Method | Target Metric | Self-Validating Checkpoint |
| LC-MS (ESI+) | m/z 335.1 [M+H]+ | Confirms successful amide coupling and target molecular weight. |
| 1H -NMR (Pyrrole) | Two doublets ( J≈1.5−2.0 Hz) | Meta-coupling confirms the precise 2,4-substitution pattern. |
| 13C -NMR (Carbonyls) | ~160 ppm (Amide), ~190 ppm (Ketone) | Validates the electronic integrity of both the amide and the benzoyl ketone. |
| HPLC (UV 254 nm) | >95% single peak purity | Ensures absence of unreacted benzylamine or starting acid before assays. |
Mechanistic Pathway & Target Engagement
Tetrasubstituted pyrrole derivatives (TSPs) structurally analogous to N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide have shown profound efficacy as anticancer agents targeting melanoma cells[2]. Their primary mechanism of action involves mimicking the i,i+4, and i+7 hydrophobic residues of the p53 α -helix. By occupying the deep hydrophobic cleft of the E3 ubiquitin ligase MDM2, these compounds prevent the pathological ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein[2].
Caption: Mechanism of action for pyrrole-2-carboxamide derivatives in the p53-MDM2 regulatory pathway.
By restoring p53 functionality, this chemical scaffold induces cell cycle arrest and apoptosis in malignant cells, making it a highly valuable template for continued structural optimization in oncology drug discovery.
References
- N-benzyl-4-(3-methoxybenzoyl)
- Methyl pyrrole-2-carboxylate Source: BenchChem URL
- Source: PMC (National Institutes of Health)
Sources
- 1. N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide | 478078-86-3 [sigmaaldrich.com]
- 2. Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl pyrrole-2-carboxylate | 1193-62-0 | Benchchem [benchchem.com]
